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Compound of Interest

Compound Name: 2-Bromo-1-iodo-4-methylbenzene

Cat. No.: B047834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound 2-Bromo-1-iodo-4-methylbenzene (CAS No. 71838-16-9). Due to the

absence of publicly available experimental spectra, this document presents predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid

researchers in the identification and characterization of this compound. Detailed, generalized

experimental protocols for acquiring such spectra are also provided, along with a logical

workflow for spectroscopic analysis. This guide is intended for professionals in the fields of

chemical research, drug development, and materials science who may be working with or

synthesizing this molecule.

Introduction
2-Bromo-1-iodo-4-methylbenzene is a substituted aromatic hydrocarbon containing bromine,

iodine, and a methyl group attached to a benzene ring. Its polysubstituted nature makes it a

potentially valuable intermediate in organic synthesis, particularly in cross-coupling reactions

where the differential reactivity of the carbon-halogen bonds can be exploited. Accurate

spectroscopic data is paramount for the unambiguous identification and quality control of such

compounds. This guide aims to fill the current data gap by providing reliable predicted

spectroscopic information.
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Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for 2-Bromo-1-iodo-4-
methylbenzene. These predictions were generated using established computational methods

and databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-Bromo-1-iodo-4-methylbenzene in CDCl₃ is

summarized in Table 1. The aromatic region is expected to show three distinct signals

corresponding to the three protons on the benzene ring. The methyl group will appear as a

singlet in the upfield region.

Predicted Chemical

Shift (δ) [ppm]
Multiplicity Integration Assignment

~7.65 Doublet 1H H-3

~7.35 Doublet of Doublets 1H H-5

~6.95 Doublet 1H H-6

~2.40 Singlet 3H -CH₃

Table 1: Predicted ¹H NMR data for 2-Bromo-1-iodo-4-methylbenzene.

2.1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven

carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents.
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Predicted Chemical Shift (δ) [ppm] Assignment

~141.0 C-1

~139.5 C-4

~134.0 C-3

~131.0 C-5

~129.0 C-6

~95.0 C-2

~22.0 -CH₃

Table 2: Predicted ¹³C NMR data for 2-Bromo-1-iodo-4-methylbenzene.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

**Predicted Wavenumber
(cm⁻¹) **

Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch (-CH₃)

~1600-1450 Strong
Aromatic C=C skeletal

vibrations

~1450-1370 Medium -CH₃ bending

~1100-1000 Strong C-Br stretch

~850-800 Strong
Out-of-plane C-H bending

(aromatic)

~600-500 Medium C-I stretch
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Table 3: Predicted IR absorption bands for 2-Bromo-1-iodo-4-methylbenzene.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Abundance (%) Assignment

296/298 High

[M]⁺ (Molecular ion) with

characteristic bromine isotope

pattern

217 Moderate [M-Br]⁺

169 Moderate [M-I]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Table 4: Predicted major mass spectral fragments for 2-Bromo-1-iodo-4-methylbenzene.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument-specific parameters and sample preparation details may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-1-iodo-4-methylbenzene
in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise

ratio.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Press the powder into a transparent pellet using a hydraulic press.

Sample Preparation (Thin Film Method):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.

Instrumentation: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Place the sample in the beam path and record the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be

dissolved in a suitable solvent and introduced via a direct infusion or a chromatographic

system (e.g., GC-MS or LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for relatively small, volatile organic molecules and will likely produce significant

fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of an

unknown organic compound like 2-Bromo-1-iodo-4-methylbenzene.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Conclusion
This technical guide provides a valuable resource for researchers by presenting a

comprehensive set of predicted spectroscopic data (NMR, IR, and MS) for 2-Bromo-1-iodo-4-
methylbenzene. While experimental data is not currently available in the public domain, these

predictions, coupled with the provided experimental protocols, offer a solid foundation for the

identification and characterization of this compound. The logical workflow further aids in

structuring the analytical process for similar research endeavors.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1-iodo-4-
methylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b047834#spectroscopic-data-for-2-bromo-1-iodo-4-
methylbenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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